Hexyl carbamate

概要

説明

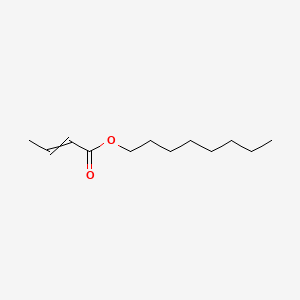

Hexyl carbamate, also known as urethane, is a chemical compound with the molecular formula C7H15NO2. It is a colorless and odorless solid that is widely used in the manufacturing of various products, including plastics, adhesives, and coatings. Hexyl carbamate has also been extensively studied for its potential applications in the field of medicine and biotechnology.

科学的研究の応用

Methods of Application or Experimental Procedures

The first application of indirectly detecting two carbamate pesticides, metolcarb and carbaryl, was demonstrated by combining gold nanoparticle–modified indium tin oxide electrode (AuNP-ITO electrode) and dual-channel microchip system . Parameters including the detection potential and running buffer concentration and pH were optimized to improve the detection sensitivity and separation efficiency .

Results or Outcomes

Under the optimal conditions, the two analytes were completely separated within 80 seconds. m-Cresol and α-naphthol presented a wide linear range from 1 to 100 μM, with limits of detection of 0.16 μM and 0.34 μM, respectively .

2. Degradation of Ethyl Carbamate in Chinese Liquor

Summary of the Application

Ethyl carbamate (EC), classified as a Group 2A carcinogen, is most abundant in the fermented foods, such as Cachaca, Shaoxing wine, and Chinese liquor (baijiu). Biodegradation can reduce its concentration, but a high ethanol concentration and acidic environment often limit its degradation .

Methods of Application or Experimental Procedures

A novel ethyl carbamate hydrolase (ECH) with high specificity to EC was isolated from Acinetobacter calcoaceticus, and its enzymatic properties and EC degradability were investigated. ECH was immobilized to resist extreme environmental conditions, and the flavor substance changes were explored by gas chromatography-mass spectrometry (GC/MS) .

Results or Outcomes

The specific enzymatic activity of ECH was 68.31 U/mg. Notably, ECH exhibited excellent thermal stability and tolerance to sodium chloride and high ethanol concentration (remaining at 40% activity in 60% (v/v) ethanol, 1 h). The treatment of immobilized ECH for 12 hours decreased the EC concentration in liquor by 71.6 μg/L .

3. Organogelation Properties of Bis-Carbamate Compounds

Summary of the Application

A series of bis-carbamates with a stereogenic center were prepared as low-molecular-weight organic gelators. The gelating propensity of racemates and pure enantiomers was examined in a range of organic solvents to explore the effects of chirality and the para-alkyl chain length on self-assembly .

Methods of Application or Experimental Procedures

The gelation abilities in vegetable oils and esters were mainly affected by the para-alkyl chain length and the number of carbons in the spacer between the carbamate groups. In addition, molecular chirality was found to have a significant effect on the gelation properties of bis-carbamate derivatives with three-carbon spacer .

Results or Outcomes

Birefringent helix-like structures between birefringent spherulites were observed by polarized optical microscopy in the gel structures of chiral bis-carbamate derivatives with three-carbon spacer . The results can be used for developing novel chiral gels and relevant applications such as enantiomeric separation .

4. Green Synthesis of Carbamates and Amides

Summary of the Application

A new nano-scale Cu@salicylaldehyde-modified-chitosan (Cu@Sal-CS) was synthesized through a green, eco-friendly and cost-effective technique. The synthesized Cu@Sal-CS catalyst indicated its performance in the C–O and C–N oxidative coupling using the reaction of 1,3-dicarbonyl derivatives/2-substituted phenols with amides for the preparation of carbamates .

Methods of Application or Experimental Procedures

The synthesis of carbamates through the use of sugar carboxylic acids, alcohols, and amines by using the Curtius rearrangement .

Results or Outcomes

The significant features of this work are operational simplicity of catalyst synthesis, in situ and new modification method, use of an efficient, recoverable, frequently reused and stable catalyst without any loss of catalytic activity, and high yields of the products in short times .

特性

IUPAC Name |

hexyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROASJEHPZNKHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175380 | |

| Record name | Carbamic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexyl carbamate | |

CAS RN |

2114-20-7 | |

| Record name | Carbamic acid, hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2114-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetic acid](/img/structure/B1594750.png)

![2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1594752.png)